Boc-L-Styrylalanine-DCHA
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Overview
Description
Boc-L-Styrylalanine-DCHA, also known as Boc-L-Ala(styryl)-OH DCHA, is a specialized chemical compound used primarily in research and industrial settings. It is a derivative of styrylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and it forms a salt with dicyclohexylamine (DCHA). This compound is known for its versatility and importance in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Styrylalanine-DCHA typically involves the protection of the amino group of styrylalanine with a Boc group. The reaction conditions often include the use of tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The protected amino acid is then reacted with dicyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination, and the final product is subjected to rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Styrylalanine-DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the styryl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include various derivatives of styrylalanine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-L-Styrylalanine-DCHA is widely used in scientific research due to its unique properties. Some of its applications include:
Peptide Synthesis: It serves as a protected amino acid derivative in solid-phase peptide synthesis, facilitating the assembly of complex peptide structures.
Drug Discovery: The compound is used in the design and synthesis of novel pharmaceutical compounds, aiding in the exploration of structure-activity relationships in medicinal chemistry.
Enzyme Inhibition Studies: Researchers use this compound as a substrate analog or inhibitor in enzyme assays to study enzyme kinetics and functions.
Chemical Biology: The compound is integrated into peptide-based probes to investigate protein interactions and biological pathways.
Mechanism of Action
The mechanism of action of Boc-L-Styrylalanine-DCHA involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids. Upon removal of the Boc group, the free amino acid can participate in further biochemical reactions. The compound’s molecular structure also allows it to interact with specific enzymes and proteins, making it a valuable tool in enzyme inhibition studies and chemical biology.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Styrylalanine-DCHA: A similar compound with the D-configuration of styrylalanine.
Boc-L-Phenylalanine-DCHA: Another protected amino acid derivative with a phenyl group instead of a styryl group.
Uniqueness
Boc-L-Styrylalanine-DCHA is unique due to its styryl group, which imparts distinct chemical properties and reactivity compared to other protected amino acid derivatives. This uniqueness makes it particularly valuable in specific research applications, such as studying the effects of styryl groups in peptide synthesis and enzyme inhibition .
Properties
CAS No. |
331730-11-1 |
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Molecular Formula |
C28H44N2O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
InChI Key |
XFECITMZVLWAJB-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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